molecular formula C21H18N2S B11641310 N,N-dimethyl-4-[(E)-2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline CAS No. 40442-45-3

N,N-dimethyl-4-[(E)-2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline

Cat. No.: B11641310
CAS No.: 40442-45-3
M. Wt: 330.4 g/mol
InChI Key: ODPLCKKBVAJQEP-NTEUORMPSA-N
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Description

N,N-DIMETHYL-4-[(1E)-2-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}ETHENYL]ANILINE is a complex organic compound that features a thiazole ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-4-[(1E)-2-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}ETHENYL]ANILINE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Fusion with Naphthalene: The thiazole ring is then fused with a naphthalene derivative through a series of condensation reactions.

    Introduction of the Ethenyl Group: The ethenyl group is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.

    Dimethylation: Finally, the aniline derivative is dimethylated using dimethyl sulfate or a similar methylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts and solvents are carefully chosen to optimize the reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-4-[(1E)-2-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}ETHENYL]ANILINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Produces corresponding quinones or carboxylic acids.

    Reduction: Leads to the formation of reduced aromatic rings or amines.

    Substitution: Results in halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

N,N-DIMETHYL-4-[(1E)-2-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}ETHENYL]ANILINE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-4-[(1E)-2-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}ETHENYL]ANILINE involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to DNA or proteins, altering their function.

    Pathways Involved: It may inhibit enzymes involved in cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-[(E)-2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline
  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

N,N-DIMETHYL-4-[(1E)-2-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}ETHENYL]ANILINE is unique due to its fused thiazole-naphthalene structure, which imparts distinct electronic and steric properties, making it valuable for specific applications in fluorescence and medicinal chemistry.

Properties

CAS No.

40442-45-3

Molecular Formula

C21H18N2S

Molecular Weight

330.4 g/mol

IUPAC Name

4-[(E)-2-benzo[e][1,3]benzothiazol-2-ylethenyl]-N,N-dimethylaniline

InChI

InChI=1S/C21H18N2S/c1-23(2)17-11-7-15(8-12-17)9-14-20-22-21-18-6-4-3-5-16(18)10-13-19(21)24-20/h3-14H,1-2H3/b14-9+

InChI Key

ODPLCKKBVAJQEP-NTEUORMPSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=C(S2)C=CC4=CC=CC=C43

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=NC3=C(S2)C=CC4=CC=CC=C43

Origin of Product

United States

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